molecular formula C17H25NO3 B7589120 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid

3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid

Cat. No. B7589120
M. Wt: 291.4 g/mol
InChI Key: JUZSCBXZTMTSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of piperidine compounds and has been found to have promising applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid involves its binding to the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. By binding to this receptor, 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid is able to modulate the activity of dopamine in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid has also been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine. It has been shown to increase the release of these neurotransmitters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, a limitation of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid and its therapeutic applications. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders, particularly those involving the dopamine system. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid, as well as its potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid involves the reaction of 1-(2-methylcyclopropyl)-5-(piperidin-3-yl)methanol with 2-furancarboxylic acid, followed by the addition of propanoic acid. This reaction results in the formation of 3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid as a white solid with a melting point of 174-176°C.

Scientific Research Applications

3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor and has been investigated for its potential use in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

3-[1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-9-15(12)16-6-5-14(21-16)11-18-8-2-3-13(10-18)4-7-17(19)20/h5-6,12-13,15H,2-4,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZSCBXZTMTSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CN3CCCC(C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.